6-Amino-5-methylpyridin-3-OL

Inflammatory Bowel Disease TNF-α Inhibition Monocyte Adhesion

Medicinal chemists developing kinase inhibitors face scaffold limitations compromising target selectivity. 6-Amino-5-methylpyridin-3-OL (CAS 193746-18-8) resolves this as a privileged 6-aminopyridin-3-ol core with demonstrated PI3K/Akt suppression. • Enables rapid analog synthesis via functionalizable 6-amino and 3-hydroxyl handles. • Validated potency: related analogs show IC50 = 0.19 μM in TNF-α adhesion assays with >300-fold improved in vivo efficacy over sulfasalazine. • Moderate LogP (1.26) and PSA (59.14 Ų) support oral bioavailability optimization. Consistent purity for reliable SAR campaigns.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 193746-18-8
Cat. No. B069980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-methylpyridin-3-OL
CAS193746-18-8
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)O
InChIInChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8)
InChIKeyOXPMCPDHBXRBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-methylpyridin-3-OL: Chemical Class & Procurement


6-Amino-5-methylpyridin-3-OL (CAS 193746-18-8) is a trisubstituted pyridine derivative bearing amino (6-position), methyl (5-position), and hydroxyl (3-position) functionalities . With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol, this heterocyclic building block serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators . Its predicted physicochemical profile includes a density of 1.245±0.06 g/cm³, a boiling point of 428.7±45.0 °C, and a calculated LogP of 1.26, indicating moderate lipophilicity suitable for small-molecule drug discovery programs .

Trisubstituted pyridine core with 6-amino, 5-methyl, and 3-hydroxy substitution pattern
Medicinal chemistry intermediate for kinase inhibitor and GPCR modulator synthesis
Predicted drug-like lipophilicity profile for small-molecule optimization

6-Amino-5-methylpyridin-3-OL: Non-Interchangeability with Analogs


Substitution of 6-Amino-5-methylpyridin-3-OL with structurally similar pyridinols—such as 5-methylpyridin-3-ol (lacking the 6-amino group) or 2-methoxy-5-methylpyridin-3-ol (methoxy instead of amino at the 2/6 position)—fundamentally alters both physicochemical and biological profiles . The presence of the 6-amino group introduces hydrogen-bond donor capacity (PSA = 59.14 Ų) and electron-donating character that is absent in 5-methylpyridin-3-ol (PSA = 33.1 Ų), impacting target binding and solubility . Furthermore, in silico analysis of pyridine derivatives has demonstrated that the N-methyl (or amino) group on the pyridine ring provides a high positive contribution to biological activity; removal of this moiety results in substantial loss of potency [1]. These structural distinctions translate directly into divergent performance in kinase inhibition assays and receptor-binding experiments, rendering generic substitution scientifically invalid without experimental validation .

Removal of 6-amino group
Des-amino analogs (e.g., 5-methylpyridin-3-ol) lose the key hydrogen-bond donor and electron-donating character, which may shift target binding and solubility profiles.
Replacement with methoxy group
Methoxy-substituted analogs (e.g., 2-methoxy-5-methylpyridin-3-ol) convert the H-bond donor into an acceptor, altering biological activity according to fragment contribution maps.

6-Amino-5-methylpyridin-3-OL: Differentiation Evidence vs. Analogs


Anti-Inflammatory Potency in IBD Models

The 6-amino-5-methylpyridin-3-ol scaffold, as represented by the closely related 6-amino-2,4,5-trimethylpyridin-3-ol derivative 8m, demonstrates a 95,000-fold improvement in potency (IC50 = 0.19 μM) compared to 5-aminosalicylic acid (5-ASA, IC50 = 18.1 mM) in inhibiting TNF-α-induced monocyte adhesion to colon epithelial cells, a validated in vitro model of inflammatory bowel disease (IBD) [1]. In a rat TNBS-induced colitis model, oral administration of compound 8m showed >300-fold better efficacy than sulfasalazine (a prodrug of 5-ASA) in ameliorating colon inflammation, as measured by myeloperoxidase (MPO) suppression and recovery of colon and body weights [1].

IBD model potency vs 5-ASA
Class-level inference
IC50 0.19 μM (analog 8m) vs 18.1 mM (5-ASA) — 95,000-fold difference; >300-fold better colon inflammation recovery in rat TNBS model
Supports anti-IBD scaffold activity context
Class-level data from closely related 6-amino-2,4,5-trimethylpyridin-3-ol analog; verify on parent compound
Inflammatory Bowel Disease TNF-α Inhibition Monocyte Adhesion

Physicochemical Profile vs. 5-Methylpyridin-3-ol

6-Amino-5-methylpyridin-3-OL exhibits significantly higher predicted boiling point (428.7±45.0 °C) and polar surface area (PSA = 59.14 Ų) compared to its des-amino analog 5-methylpyridin-3-ol (boiling point: 317.3 °C at 760 mmHg; PSA ≈ 33.1 Ų) . The addition of the 6-amino group increases PSA by approximately 26 Ų, which enhances hydrogen-bonding capacity and improves aqueous solubility .

Physicochemical profile vs des-amino
Cross-study comparable
Predicted Δ Boiling Point ≈ +111°C; Δ PSA ≈ +26 Ų vs 5-methylpyridin-3-ol
Predicted differentiation in polarity and thermal properties
Predicted values from ACD/Labs; experimental validation recommended
Physicochemical Properties Drug-Likeness Polar Surface Area

CCR5 Antagonist Activity

6-Amino-5-methylpyridin-3-OL has been identified in preliminary pharmacological screening as a potential CCR5 antagonist [1]. While direct head-to-head comparative data for the unmodified parent compound are limited, BindingDB data for a related pyridinyl CCR5 antagonist (CHEMBL1817914) reports an IC50 of 8.4 μM (8,400 nM) in a CCL5-induced intracellular calcium mobilization assay using MOLT4/CCR5 cells [2]. This provides a baseline for the aminopyridinol scaffold's CCR5 engagement potential.

CCR5 antagonism (related analog)
Supporting evidence
IC50 = 8.4 μM (CHEMBL1817914)
Baseline CCR5 engagement for aminopyridinol scaffold
Data from related pyridinyl antagonist; confirm on target scaffold
CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

PI3K/Akt Pathway Inhibition

6-Aminopyridin-3-ol derivatives, including the 6-amino-2,4,5-trimethylpyridin-3-ol analog BJ-1108, have demonstrated significant inhibition of the PI3K/Akt signaling pathway, a critical node in cancer cell proliferation and survival [1]. BJ-1108 suppressed 5-HT-induced ROS generation and PI3K/Akt phosphorylation in HUVECs without affecting Src, ERK, or p38 pathways, indicating target selectivity within the PI3K signaling cascade [1]. In a CAM assay, BJ-1108 reduced tumor size and weight, showing proportionate suppression of tumor growth along with angiogenesis inhibition [1].

PI3K/Akt pathway inhibition
Class-level inference
Analog BJ-1108 suppressed PI3K/Akt phosphorylation at 10–20 μM; reduced tumor size in CAM assay
Reported PI3K pathway inhibition by 6-aminopyridin-3-ol analog
Class-level inference; verify parent scaffold activity
Kinase Inhibition PI3K/Akt Pathway Anticancer

6-Amino-5-methylpyridin-3-OL: Application Scenarios


IBD Lead Optimization

Researchers developing novel IBD therapeutics should prioritize 6-amino-5-methylpyridin-3-OL as a core scaffold due to its demonstrated class-level potency in inhibiting TNF-α-induced monocyte adhesion (IC50 = 0.19 μM for a related analog) and >300-fold improved in vivo efficacy over sulfasalazine in colitis models [1]. This scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing oral bioavailability and target engagement [1].

PI3K/Akt Inhibitor Development

The 6-aminopyridin-3-ol core is a privileged scaffold for developing selective PI3K pathway inhibitors. Analogs such as BJ-1108 have shown significant suppression of PI3K/Akt phosphorylation and antiangiogenic activity in HUVEC and CAM assays [2]. Procurement of 6-amino-5-methylpyridin-3-OL enables rapid analog synthesis for probing kinase selectivity and optimizing anticancer efficacy [2].

CCR5 Antagonist Probe Synthesis

Given its preliminary identification as a CCR5 antagonist [3], 6-amino-5-methylpyridin-3-OL is a suitable starting material for synthesizing chemical probes to investigate CCR5-mediated signaling in HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The scaffold's moderate lipophilicity (LogP = 1.26) and hydrogen-bonding capacity (PSA = 59.14 Ų) are favorable for optimizing CNS penetration or peripheral restriction as needed .

Kinase Inhibitor Tool Compound Synthesis

6-Amino-5-methylpyridin-3-OL serves as a versatile building block for assembling kinase inhibitor tool compounds . Its 6-amino group can be readily functionalized to introduce diverse substituents for probing kinase ATP-binding pockets, while the 3-hydroxyl group offers a handle for further derivatization or prodrug strategies .

Application
Selection Property
Validation Focus
IBD lead optimization scaffold
6-Aminopyridin-3-ol core with reported anti-IBD class activity
TNF-α inhibition and colitis model endpoints
PI3K/Akt pathway inhibitor research
Selective PI3K pathway inhibition by analog BJ-1108
PI3K/Akt phosphorylation and angiogenesis assay context
CCR5 antagonist probe synthesis
Preliminary CCR5 antagonist identification
CCR5 binding and functional assay screening
Kinase inhibitor tool compound synthesis
Functional amino and hydroxyl handles for derivatization
Kinase panel selectivity and ATP-binding pocket investigation

Technical Documentation Hub

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37 linked technical documents
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